
Purmorphamine
Overview
Description
Purmorphamine is a synthetic small molecule (2,6,9-trisubstituted purine) that acts as a selective agonist of the smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway . Its activation of Smo triggers downstream signaling, including upregulation of Gli1, Patched1 (Ptch1), and other Hh target genes, which regulate cellular processes such as osteogenesis, neurogenesis, and anti-inflammatory responses .
- Osteogenesis: Enhances osteogenic differentiation of mesenchymal stem cells (MSCs) by upregulating RUNX2, ALP, and osteocalcin .
- Neuroprotection: Mitigates oxidative stress, inflammation, and apoptosis in neurological disorders like obsessive-compulsive disorder (OCD) and spinal cord injury (SCI) .
- Developmental Biology: Promotes chondrocyte hypertrophy and osteoblastogenesis in bone development .
Preparation Methods
Purmorphamine is synthesized through a series of chemical reactions involving purine derivatives. The synthetic route typically involves the reaction of purine with naphthalen-1-yloxy and 4-morpholinophenyl groups under specific conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Purmorphamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Substitution reactions can introduce different substituents to the purine ring, altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Purmorphamine is a purine-derivative small molecule and an agonist of the Smoothened (Smo) receptor, which activates the Hedgehog pathway . Research indicates that this compound has a protective effect against neurological diseases due to its role in maintaining functional activity .
Scientific Research Applications
- Neuroprotection: this compound has demonstrated neuroprotective functions in experimental ischemic stroke . Studies show that it can attenuate acute brain injury, reduce the Bax/Bcl-2 ratio, and inhibit caspase-3 activation . It can also suppress neuro-inflammation and oxidative stress . Long-term protective effects include reducing tissue loss and improving neurobehavioral outcomes . Additionally, this compound can increase synaptophysin and postsynaptic density protein expression, while also preventing synaptic loss in mice treated for hypoxic-ischemic injury .
- Osteogenesis: this compound induces osteoblast differentiation of multipotent mesenchymal progenitor cells . It enhances and accelerates alkaline phosphatase activity and calcium sedimentation and increases the expression of osteopontin and osteocalcin in rat mesenchymal stem cells in vitro . Combining this compound with BMP-4 can transdifferentiate pre-adipocytes and myoblasts into osteoblasts .
- Parkinson's Disease: this compound protects dopaminergic neurons in a mouse model of Parkinson's disease . It also attenuates the inflammatory response by mediating the PI3K/Akt signaling pathway .
- Central Nervous System: this compound promotes barrier formation and activates the endogenous anti-inflammatory system within the central nervous system .
- Obsessive-Compulsive Disorder: this compound can improve compulsive checking behavior, decrease depression-like behavior, decrease marble-burying behavior, and decrease spontaneous-alternation-behavior score in an experimental model of OCD in adult rats .
- Stem Cell Differentiation: this compound induces the differentiation of multipotent mesenchymal progenitor cells into osteoblasts and spinal motor neurons from pluripotent human stem cells . It can also replace sonic hedgehog for generating motor neurons from human embryonic stem cells .
Mechanism of Action
Purmorphamine exerts its effects by directly binding to and activating the Smoothened receptor, a critical component of the hedgehog signaling pathway . This activation leads to the upregulation of downstream target genes, including Gli1 and Patched, which are involved in osteogenesis and neurogenesis . The molecular targets and pathways involved include the Smoothened receptor and the Gli family of transcription factors .
Comparison with Similar Compounds
Purmorphamine vs. Cyclopamine
Parameter | This compound | Cyclopamine | Evidence |
---|---|---|---|
Mechanism | Smo agonist; activates Hh pathway | Smo antagonist; inhibits Hh pathway | [1] |
Effect on mRNA | Reduces polysomal mRNA, increases ribosome-free mRNA (negative translation regulation) | Stabilizes polysomal mRNA | [1] |
Therapeutic Use | Osteogenesis, neuroprotection, anti-inflammation | Limited due to pathway inhibition | [1, 2] |
This compound vs. BMP-4
Parameter | This compound | BMP-4 | Evidence |
---|---|---|---|
Pathway | Hh signaling (Smo/Gli1 activation) | BMP/Smad signaling | [5, 11] |
Osteogenic Effect | Selective osteogenesis; suppresses adipogenesis | Induces both osteogenic and adipogenic genes | [11] |
Efficacy | Comparable osteogenic potency to BMP-4 | Higher osteogenic potency but less selective | [5, 11] |
In Vivo Application | Enhances bone regeneration in calcium phosphate scaffolds | Requires higher doses for similar effects | [11] |
This compound vs. Oxysterols
Parameter | This compound | Oxysterols | Evidence |
---|---|---|---|
Mechanism | Direct Smo activation | Indirect Hh activation via SMO modulation | [13] |
Osteogenic Effect | Accelerates ALP activity, calcium deposition | Similar acceleration but less potent | [13] |
Proliferation | Suppresses MSC proliferation | No significant effect on proliferation | [13] |
This compound vs. SAG (Smoothened Agonist)
Parameter | This compound | SAG | Evidence |
---|---|---|---|
Synergy with Shh | Less effective than Shh + this compound | Synergizes with Shh for Nkx2.1 induction | [8] |
Neurogenesis | Induces motor neuron differentiation (ChAT+) | Primarily used in neural precursor induction | [7, 8] |
This compound vs. Fluvoxamine (OCD Treatment)
Parameter | This compound | Fluvoxamine | Evidence |
---|---|---|---|
Mechanism | Anti-inflammatory, antioxidant, Hh activation | Serotonin reuptake inhibition | [2] |
Efficacy in OCD | Dose-dependent reduction in oxidative stress and compulsive behavior | Similar efficacy at 10 mg/kg | [2] |
Combination Effect | Synergistic restoration of neurochemical balance | No added benefit alone | [2] |
This compound vs. BPDP (Flame Retardant)
Parameter | This compound | BPDP | Evidence |
---|---|---|---|
Effect on Bone Development | Rescues BPDP-induced Runx2/Sp7 suppression | Suppresses Runx2/Sp7, disrupts ossification | [4] |
Interaction | Non-additive; co-treatment restores bone morphology | Antagonizes osteoblastogenesis | [4] |
Key Research Findings
- Osteogenic Selectivity : Unlike BMP-4, this compound suppresses adipogenic differentiation while promoting osteogenesis, making it superior for bone regeneration .
- Neuroprotective Synergy : Combined with fluvoxamine, this compound restores neurotransmitter balance in OCD more effectively than either compound alone .
- Contradictory Roles in Bone : While this compound rescues BPDP-induced bone defects, it independently reduces Runx2/Sp7 expression, suggesting context-dependent effects .
Biological Activity
Purmorphamine (PUR) is a small molecule that acts as an agonist of the Smoothened (Smo) receptor, playing a significant role in the Hedgehog (Hh) signaling pathway. Its biological activities encompass neuroprotection, osteogenesis, and potential therapeutic applications in various neurological and bone-related diseases.
This compound activates the Hh signaling pathway, which is crucial for cellular differentiation and development. The activation of this pathway leads to the upregulation of downstream target genes such as Gli1 and Patched, which are essential for osteogenesis and neuroprotection. This mechanism was highlighted in studies where PUR was shown to induce osteogenic differentiation in multipotent mesenchymal progenitor cells and protect neurons from oxidative stress and inflammation.
Neuroprotective Effects
Recent studies have demonstrated that PUR exerts significant neuroprotective effects in various models of neurological injury:
- Ischemic Stroke : In a model of acute experimental ischemic stroke, PUR was shown to reduce brain injury by decreasing the Bax/Bcl-2 ratio and inhibiting caspase-3 activation, which are critical markers of apoptosis. Additionally, it suppressed neuroinflammation and oxidative stress, leading to improved neurobehavioral outcomes over time .
- Hypoxic-Ischemic Injury : PUR has been reported to attenuate synaptic loss and enhance synaptic protein expression in neonatal mice following hypoxic-ischemic insult. This suggests its potential role in preserving cognitive functions post-injury .
- Obsessive-Compulsive Disorder (OCD) : In preclinical models, PUR demonstrated a protective effect against OCD-like behaviors induced by 8-OH-DPAT. Treatment with PUR resulted in significant restoration of neurochemical balance and reduced oxidative stress, comparable to standard OCD treatments .
Osteogenic Activity
This compound's ability to induce osteogenesis has been extensively studied:
- Mesenchymal Progenitor Cells : PUR promotes the differentiation of multipotent mesenchymal progenitor cells into osteoblasts. This process is mediated through the activation of the Hh signaling pathway, which contrasts with traditional bone morphogenetic proteins (BMPs) that also induce osteogenesis but via different mechanisms .
- Combination Therapies : When combined with BMP-4, PUR can transdifferentiate other cell types such as pre-adipocytes into osteoblasts, indicating its versatility in promoting bone formation .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Neuroprotection in Ischemic Stroke : A study found that PUR significantly improved outcomes in rats subjected to ischemic stroke by reducing tissue loss and enhancing recovery metrics at 14 and 28 days post-injury .
- Osteogenic Differentiation : Research indicated that treatment with PUR led to a marked increase in osteogenic markers in mesenchymal stem cells compared to controls treated with BMP-4 alone, suggesting a unique pathway for bone regeneration .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which purmorphamine activates the Hedgehog (Hh) signaling pathway?
this compound directly binds to Smoothened (Smo), a 7-transmembrane receptor in the Hh pathway, inducing conformational changes that activate downstream signaling. This activation triggers the nuclear translocation of GLI transcription factors, promoting target gene expression (e.g., Ptch1, Gli1). Competitive binding assays using BODIPY-cyclopamine in HEK293T cells confirmed Smo as the target, with this compound showing an IC50 of ~1.5 µM . Cyclopamine, an inverse agonist, reversibly inhibits this effect, validating pathway specificity .
Q. What are standard protocols for using this compound to induce osteogenic differentiation in mesenchymal stem cells?
A widely adopted protocol involves treating pluripotent C3H10T1/2 or human mesenchymal stem cells (hMSCs) with 1 µM this compound for 96–120 hours. Alkaline phosphatase (ALP) activity, a marker of osteogenesis, is quantified spectrophotometrically. Co-treatment with BMP-4 (100 ng/mL) synergistically enhances ALP activity by >90-fold in 3T3-L1 cells . RNA-seq and RT-qPCR are used to validate upregulation of osteogenic markers (e.g., RUNX2, osteocalcin) .
Q. How does this compound compare to sonic hedgehog (Shh) protein in activating Hh signaling?
this compound mimics Shh by binding Smo but avoids Shh’s limitations, such as protein instability and high cost. In Müller glial cells, 0.5 µM this compound achieved effects equivalent to 20 nM Shh-N, inducing progenitor markers (Pax6, Sox2) and photoreceptor regeneration . Dose-response assays in C3H10T1/2 cells show EC50 values of 1 µM for ALP induction, comparable to Shh .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s proliferative effects across cell types?
this compound enhances proliferation in human umbilical cord blood-derived MSCs (hUCB-MSCs) via cyclin D1/D3 upregulation but inhibits articular chondrocyte proliferation at >6 µM. Context-dependent outcomes arise from differential receptor expression (e.g., Patched-1 levels) and crosstalk with pathways like Wnt. Researchers should validate cell-type-specific Hh component expression (via Western blot/qPCR) and use pathway inhibitors (e.g., cyclopamine for Hh, DKK1 for Wnt) to isolate mechanisms .
Q. What experimental strategies optimize this compound concentration when combining with other signaling modulators?
Systematic dose matrices are critical. For example, in neural stem cells (NSCs), 1 µM this compound combined with high cell density tripled DARPP-32+ neuron yield. Synergy with BMP-4 in osteogenesis requires titration (e.g., 1 µM this compound + 100 ng/mL BMP-4). High-throughput screening (HTS) with ALP/luciferase reporters and RNA-seq can identify optimal combinatorial ratios while avoiding cytotoxicity (e.g., >20 µM reduces hMSC viability) .
Q. How can researchers validate off-target effects of this compound, particularly on Frizzled receptors?
this compound exhibits partial agonism on FZD6, complicating Hh-specific studies. To confirm target specificity:
- Use Smo-knockout cells or siRNA-mediated Smo knockdown.
- Employ competitive binding assays with FZD-specific ligands (e.g., Wnt5a).
- Combine with cyclopamine to reverse Hh activation . Transcriptomic profiling (RNA-seq) after treatment can also reveal non-Hh pathway genes, such as Wnt targets .
Q. What methodologies address this compound’s solubility limitations in in vivo studies?
this compound’s low aqueous solubility (<1 mg/mL) necessitates vehicle optimization. In rodent retinal regeneration models, intraocular injections use DMSO-based stock solutions diluted to ≤0.1% DMSO in saline. For systemic delivery, nanoformulations (e.g., PEGylated liposomes) improve bioavailability. Pharmacokinetic assays (HPLC/MS) monitor tissue-specific concentrations .
Q. How should researchers design controls to account for this compound’s batch-to-batch variability?
- Include a reference standard (e.g., commercial Smo agonists like SAG) in each experiment.
- Validate activity via Gli-responsive luciferase reporters (e.g., in Shh-LIGHT2 cells) before primary cell assays.
- Purity checks (HPLC, NMR) and lot-specific EC50 determinations ensure consistency .
Q. Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate EC50/IC50.
- ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., this compound + cyclopamine vs. This compound alone).
- RNA-seq data should undergo Benjamini-Hochberg correction for FDR-controlled differential expression .
Q. How can time-course experiments elucidate this compound’s temporal impact on Hh pathway activation?
- Pulse-chase designs: Short-term treatment (e.g., 24–48 hours) followed by washout to assess sustained effects.
- Longitudinal tracking of GLI1 nuclear translocation (immunofluorescence) or Ptch1 mRNA levels (RT-qPCR) at 12-hour intervals.
- In osteogenesis, ALP activity peaks at 96 hours, while late markers (e.g., mineralization) require 14–21 days .
Properties
IUPAC Name |
9-cyclohexyl-N-(4-morpholin-4-ylphenyl)-2-naphthalen-1-yloxypurin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O2/c1-2-9-25(10-3-1)37-21-32-28-29(33-23-13-15-24(16-14-23)36-17-19-38-20-18-36)34-31(35-30(28)37)39-27-12-6-8-22-7-4-5-11-26(22)27/h4-8,11-16,21,25H,1-3,9-10,17-20H2,(H,33,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBHCRQFSFYWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C(N=C(N=C32)OC4=CC=CC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCOCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415293 | |
Record name | Purmorphamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483367-10-8 | |
Record name | Purmorphamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483367-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Purmorphamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0483367108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Purmorphamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PURMORPHAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB12M2F8KY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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